Phosphonamidic fluoride, trimethyl-
Description
Phosphonamidic fluoride, trimethyl- is an organophosphorus compound characterized by a phosphorus atom bonded to a fluoride group, three methyl groups, and an amide moiety. Its molecular structure imparts unique reactivity and stability, making it relevant in specialized chemical syntheses and regulated applications. The compound's nomenclature follows IUPAC rules where the fluoride group takes priority in naming, as indicated by OPCW guidelines .
Properties
CAS No. |
661-60-9 |
|---|---|
Molecular Formula |
C3H9FNOP |
Molecular Weight |
125.08 g/mol |
IUPAC Name |
N-[fluoro(methyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C3H9FNOP/c1-5(2)7(3,4)6/h1-3H3 |
InChI Key |
CZUWBNJRFOZULJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Fluorination of Phosphoramidite Intermediates
One of the most relevant approaches for synthesizing phosphonamidic fluorides involves the fluorination of phosphoramidite precursors. This strategy capitalizes on the reactivity of phosphorus(III) compounds toward fluorinating agents.
Fluorination Using Electrophilic Fluorinating Agents
Electrophilic fluorinating agents have been employed for similar phosphorus compounds, although with variable success. For instance, researchers have attempted using N-fluoro-1,4-diazabicyclooctane bis(tetrafluoroborate) (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) to fluorinate phosphonate compounds. While these reagents showed limited success with phosphonates (yields as low as 5%), they represent potential pathways for phosphonamidic derivatives.
A potential synthetic route involves:
- Preparation of the corresponding dimethylamino phosphorus(III) intermediate
- Treatment with an electrophilic fluorinating agent
- Oxidation to form the desired P(V) compound
Nucleophilic Fluorination via Activated Intermediates
A more promising approach involves activation of a hydroxyl-containing precursor as a triflate, followed by nucleophilic displacement with fluoride sources. Similar chemistry has been demonstrated with methylphosphonates:
- Activation of a hydroxyphosphorus intermediate with triflic anhydride and base (typically 2,6-lutidine)
- Nucleophilic displacement with tetrabutylammonium fluoride (TBAF) in THF
- Subsequent transformations to achieve the desired substitution pattern
This methodology has shown higher yields (significantly better than direct fluorination) for similar phosphorus compounds and could be adapted for phosphonamidic fluoride preparation.
Preparation via Trimethylsilyl Chemistry
The use of trimethylsilyl intermediates represents one of the most efficient routes for introducing fluorine into phosphorus compounds.
Reaction with Sulfuryl Chloride Fluoride
Research has demonstrated that trimethylsilyl esters with general formula RR′POSiMe3 react quantitatively and chemoselectively with sulfuryl chloride fluoride (ClSO2F) under mild conditions to produce phosphorofluoridates of high purity. This methodology could be adapted for phosphonamidic fluoride synthesis by:
- Preparing a trimethylsilyl derivative of the appropriate phosphoramidate precursor
- Treating with sulfuryl chloride fluoride under controlled conditions
- Isolating the resulting phosphonamidic fluoride product
This approach is particularly attractive due to its reported high yields and mild reaction conditions. The reaction mechanism likely involves initial attack of the silyl group by fluoride, followed by subsequent rearrangement.
Activation with Trimethylchlorosilane
Another relevant strategy involves the activation of amino groups with trimethylchlorosilane (TMCS) in the synthesis of fluorophosphoramidites. This methodology has been successfully employed for creating phosphorofluoridates and phosphorofluoridothioates through fluorophosphoramidite intermediates. The approach could be modified for phosphonamidic fluoride synthesis by:
- Preparing an appropriate phosphoramidate precursor
- Activation with trimethylchlorosilane
- Introduction of fluoride through an appropriate fluorinating agent
- Final conversion to the desired phosphonamidic fluoride
Conversion from Phosphonamidic Chlorides
Phosphonamidic chlorides represent potential precursors for the synthesis of phosphonamidic fluorides through halogen exchange.
Halogen Exchange Reactions
A direct approach to phosphonamidic fluorides involves halogen exchange from the corresponding chlorides:
- Preparation of N,N-dimethyl methylphosphonamidic chloride
- Treatment with a fluoride source under anhydrous conditions
- Isolation of the phosphonamidic fluoride product
Potential fluoride sources include potassium fluoride with crown ethers (such as 18-crown-6), silver fluoride, or anhydrous hydrogen fluoride. The reaction conditions must be carefully controlled to prevent hydrolysis of the P-F bond.
Comparative Analysis of Preparation Methods
Yield and Efficiency Considerations
The various preparation methods can be evaluated based on reported or projected yields. The following table summarizes the potential efficiency of different approaches:
| Preparation Method | Estimated Yield Range | Key Advantages | Key Limitations |
|---|---|---|---|
| Electrophilic fluorination | 5-30% | Direct approach | Low yields, expensive reagents |
| Nucleophilic fluorination via triflates | 40-60% | Moderate yields, controllable conditions | Multiple steps, sensitive intermediates |
| Sulfuryl chloride fluoride method | 70-95% | High yields, mild conditions | Requires handling of reactive gases |
| Halogen exchange from chlorides | 50-70% | Relatively straightforward | Moisture sensitivity, purification challenges |
| Phosphoramidite activation with TMCS | 65-85% | Versatile, good yields | Complex procedure, multiple steps |
Practical Considerations and Scalability
For practical laboratory synthesis, several factors beyond yield must be considered:
Reagent availability: Sulfuryl chloride fluoride is specialized and requires careful handling, while TBAF and electrophilic fluorinating agents are commercially available but expensive.
Equipment requirements: Methods involving gaseous reagents or pressure reactions require specialized equipment, limiting accessibility.
Scalability: The trimethylsilyl and halogen exchange approaches appear most amenable to scaling, while electrophilic fluorination would face significant challenges at larger scales.
Purification: All methods would require careful purification procedures, likely involving distillation under reduced pressure to obtain high-purity product.
Analytical Characterization
Spectroscopic Identification
Phosphonamidic fluoride, trimethyl- can be characterized by several spectroscopic techniques:
- 31P NMR: Expected to show a characteristic doublet due to P-F coupling
- 19F NMR: Should display a doublet with characteristic P-F coupling constant
- 1H NMR: Would show signals for the methyl groups attached to phosphorus and nitrogen
- Mass spectrometry: Molecular ion peak at m/z 125, with fragmentation patterns involving loss of methyl groups and the dimethylamino moiety
Purity Assessment
Purity assessment would typically employ:
- Gas chromatography (GC)
- High-performance liquid chromatography (HPLC)
- Elemental analysis for C, H, N and P content
Chemical Reactions Analysis
Phosphonamidic fluoride, trimethyl- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, it reacts with nucleophiles such as amines and alcohols to form corresponding phosphonamidate derivatives . Oxidation reactions can convert phosphonamidic fluoride, trimethyl- into its oxidized forms, while reduction reactions can yield reduced phosphonamidate compounds. Common reagents used in these reactions include silylated phosphinic acids, esters, and phosphonochloridates . Major products formed from these reactions are phosphonamidate peptides and other organophosphorus compounds.
Scientific Research Applications
Phosphonamidic fluoride, trimethyl- has numerous scientific research applications. In chemistry, it is used in the synthesis of phosphonamidate peptides, which are valuable in asymmetric catalysis and bioorganic research . In biology and medicine, phosphonamidate peptides are promising protease inhibitors and are used to develop protocols for probing different proteases . These compounds are also targets for drug discovery, particularly for diseases like HIV . Additionally, phosphonamidic fluoride, trimethyl- is used in industrial applications, including the production of fluorinated compounds and materials.
Mechanism of Action
The mechanism of action of phosphonamidic fluoride, trimethyl- involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s phosphorus atom forms covalent bonds with nucleophiles, leading to the formation of phosphonamidate derivatives . These derivatives can mimic the transition state during peptide bond cleavage by proteases, thereby inhibiting protease activity . The pathways involved in these reactions include nucleophilic attack on the phosphorus atom and subsequent bond formation or cleavage.
Comparison with Similar Compounds
Alkyl-Substituted Phosphonamidic Fluorides
- N-(1-(Di-n-decylamino)-n-decylidene)-P-decylphosphonamidic fluoride (CAS 2387495-99-8): Features long alkyl chains (C10), enhancing lipophilicity but reducing solubility in polar solvents.
- Methyl-(1-(diethylamino)ethylidene)phosphonamidofluoridate (CAS 2387496-12-8): Contains shorter ethyl and methyl groups, offering intermediate polarity and reactivity compared to trimethyl- derivatives. Such compounds are often precursors in nerve agent synthesis, highlighting their regulated status under the Chemical Weapons Convention (CWC) .
Phosphinic Acid Derivatives
Phosphinic acids (e.g., benzyl(methyl)phosphinic acid) are structural analogs where the amide group is replaced by a hydroxyl group. These compounds exhibit greater hydrolytic stability due to the absence of the labile P–N bond, making them preferred in biochemical applications such as enzyme inhibition .
Phosphorofluoridates
Phosphorofluoridates (e.g., RO(R′O)P(O)F) share the P–O–F motif but lack the amide functionality. Synthesized via fluorination of trimethylsilyl phosphites with ClSO2F under mild conditions, these compounds are pivotal in nucleotide chemistry (e.g., mononucleoside phosphorofluoridates) . Their reactivity is generally higher than phosphonamidic fluorides due to the absence of steric hindrance from methyl groups.
Data Table: Comparative Properties of Selected Compounds
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